molecular formula C11H9BrFNO2S B2756898 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole CAS No. 1800013-75-5

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole

Cat. No.: B2756898
CAS No.: 1800013-75-5
M. Wt: 318.16
InChI Key: RHYCQJKHLQGWNU-UHFFFAOYSA-N
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Description

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Fluorination: The fluorine atom can be incorporated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoro-2-methoxyacetophenone: This compound shares similar functional groups but differs in its core structure.

    5-Bromo-2-methoxybenzaldehyde: Another compound with a bromine and methoxy group, but with an aldehyde functional group instead of a thiazole ring.

Properties

IUPAC Name

5-bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2S/c1-15-9-3-2-8(13)4-7(9)6-16-11-14-5-10(12)17-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYCQJKHLQGWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)COC2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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